molecular formula C22H20ClN5O2S B11192158 Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11192158
M. Wt: 453.9 g/mol
InChI Key: MUTABQRNXDUXGI-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a pyridine ring, and a chlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde.

    Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group to form the sulfanyl linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of triazolopyrimidine derivatives.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidine Derivatives: Other compounds in this class include various substituted triazolopyrimidines with different functional groups.

    Pyridine Derivatives: Compounds with a pyridine ring and similar substituents.

Uniqueness

Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of a triazolopyrimidine core, a pyridine ring, and a chlorobenzyl sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H20ClN5O2S

Molecular Weight

453.9 g/mol

IUPAC Name

prop-2-enyl 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20ClN5O2S/c1-3-12-30-20(29)18-14(2)25-21-26-22(31-13-16-6-4-5-7-17(16)23)27-28(21)19(18)15-8-10-24-11-9-15/h3-11,19H,1,12-13H2,2H3,(H,25,26,27)

InChI Key

MUTABQRNXDUXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=NC=C4)C(=O)OCC=C

Origin of Product

United States

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